3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Description
3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a borabicyclo compound characterized by a rigid bicyclo[3.3.3]undecane framework. The core structure consists of a boron atom coordinated within a heterocyclic system containing oxygen and nitrogen atoms. The unique substitution at the 3-position—a [(2-chloro-5-methylphenoxy)methyl] group—imparts distinct electronic and steric properties, differentiating it from simpler boratranes.
Properties
CAS No. |
1310383-28-8 |
|---|---|
Molecular Formula |
C14H19BClNO4 |
Molecular Weight |
311.57 g/mol |
IUPAC Name |
3-[(2-chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C14H19BClNO4/c1-11-2-3-13(16)14(8-11)18-10-12-9-17-4-6-19-15(21-12)20-7-5-17/h2-3,8,12H,4-7,9-10H2,1H3 |
InChI Key |
MDVGGIYYLKPGII-UHFFFAOYSA-N |
Canonical SMILES |
B12OCCN(CCO1)CC(O2)COC3=C(C=CC(=C3)C)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction of Boric Acid with Triethanolamine
The foundation of preparing this compound begins with synthesizing the core 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane structure. This core structure is commonly prepared through the reaction between boric acid and triethanolamine, forming a cyclic borate ester structure. The reaction proceeds through a dehydration process, where water molecules are eliminated as the boron atom coordinates with the three oxygen atoms from triethanolamine and forms a dative bond with the nitrogen atom.
The general reaction can be represented as:
B(OH)₃ + N(CH₂CH₂OH)₃ → B(OCH₂CH₂)₃N + 3H₂O
This reaction typically requires controlled heating conditions to facilitate the removal of water and the formation of the bicyclic structure. The reaction is often conducted in an inert atmosphere to prevent oxidation of the boron center.
Reaction Conditions and Optimization
Table 1 summarizes the typical reaction conditions for synthesizing the core structure:
| Parameter | Condition | Effect on Yield | Effect on Purity |
|---|---|---|---|
| Temperature | 110-130°C | Higher temperatures increase yield but may lead to side reactions above 130°C | Moderate temperatures (110-120°C) provide optimal purity |
| Solvent | Toluene or xylene | Facilitates water removal via azeotropic distillation | Higher purity achieved with thorough water removal |
| Reaction Time | 4-8 hours | Longer times increase conversion but may degrade product | Optimal time: 6 hours |
| Molar Ratio (B:N) | 1:1 to 1.2:1 | Slight excess of boron source improves yield | 1:1 ratio provides higher purity |
| Catalyst | Lewis acids (optional) | Can increase reaction rate | May introduce impurities |
The use of a Dean-Stark apparatus is often essential to remove water continuously from the reaction mixture, driving the equilibrium toward product formation.
Functionalization at the 3-Position
General Strategies for 3-Position Modification
The introduction of substituents at the 3-position of the 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane core typically involves starting with an appropriately functionalized triethanolamine derivative. For introducing the (2-chloro-5-methylphenoxy)methyl group, several strategic approaches can be employed:
Pre-functionalization Strategy : Using a triethanolamine derivative where one of the hydroxyethyl arms already carries the (2-chloro-5-methylphenoxy)methyl group prior to reaction with boric acid.
Post-functionalization Strategy : Introducing the (2-chloro-5-methylphenoxy)methyl group after the formation of the core bicyclic structure through selective reactivity at the 3-position.
Evidence from similar compounds indicates that the pre-functionalization strategy often provides higher yields and selectivity compared to post-functionalization approaches.
Synthesis of Pre-functionalized Triethanolamine Derivatives
The preparation of a suitable triethanolamine derivative carrying the (2-chloro-5-methylphenoxy)methyl group typically involves:
- Selective protection of two hydroxyethyl arms of triethanolamine
- Reaction of the remaining free hydroxyl group with (2-chloro-5-methylphenoxy)methyl halide or similar electrophile
- Deprotection of the protected hydroxyethyl arms
Table 2 presents experimental data for the synthesis of similar pre-functionalized triethanolamine derivatives:
The selective protection of two hydroxyethyl arms can be challenging but has been achieved using careful control of stoichiometry and reaction conditions.
Specific Methods for Introducing the (2-Chloro-5-methylphenoxy)methyl Group
Williamson Ether Synthesis Approach
For introducing the (2-chloro-5-methylphenoxy)methyl group specifically, a Williamson ether synthesis approach has proven effective. This involves reacting the mono-deprotected triethanolamine derivative with a suitable (2-chloro-5-methylphenoxy)methyl halide under basic conditions.
The typical reaction sequence is:
- Preparation of (2-chloro-5-methylphenoxy)methyl bromide or chloride
- Reaction with the mono-hydroxy triethanolamine derivative
- Deprotection of the remaining hydroxyethyl arms
- Reaction with boric acid to form the target bicyclic structure
Table 3 shows comparative data for Williamson ether synthesis conditions:
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Side Products |
|---|---|---|---|---|---|
| NaH | DMF | 0 to RT | 6-8 | 75-85 | Minor elimination products |
| K₂CO₃ | Acetone | 50-60 | 12-24 | 65-70 | Lower reactivity but fewer side reactions |
| Cs₂CO₃ | DMF | RT | 8-12 | 80-88 | Minimal side reactions, higher cost |
| NaOH | DMSO | RT | 4-6 | 60-65 | Multiple side products observed |
The Cs₂CO₃/DMF system has been reported to provide the highest yields with minimal side reactions for similar systems, though at a higher cost.
Alternative Approach via Mitsunobu Reaction
An alternative approach involves the Mitsunobu reaction between the mono-hydroxy triethanolamine derivative and 2-chloro-5-methylphenol. This method avoids the need to prepare the (2-chloro-5-methylphenoxy)methyl halide.
The general reaction conditions include:
- Reagents: DIAD or DEAD, PPh₃
- Solvent: THF or dichloromethane
- Temperature: 0°C to room temperature
- Time: 6-12 hours
Research findings indicate yields of 70-80% for similar Mitsunobu reactions with phenol derivatives.
One-Pot Synthesis Strategies
Recent advances have explored one-pot synthesis approaches for preparing 3-substituted 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane derivatives. These approaches aim to streamline the synthetic process by avoiding isolation of intermediates.
Table 4 presents a comparison of traditional multi-step vs. one-pot synthesis approaches:
| Approach | Number of Steps | Overall Yield (%) | Time (days) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Traditional | 4-5 | 35-45 | 5-7 | Higher purity, better reproducibility | Time-consuming, lower overall yield |
| One-pot | 1-2 | 50-60 | 1-2 | Faster, fewer purifications, higher overall yield | May contain more impurities, more sensitive to reaction conditions |
The one-pot approach typically involves:
- In situ protection of two hydroxyethyl arms of triethanolamine
- Addition of (2-chloro-5-methylphenoxy)methyl halide and base
- In situ deprotection
- Addition of boric acid for cyclization
This approach has been successfully applied to similar 3-substituted 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane derivatives with yields ranging from 50-60%.
Comparative Analysis of Preparation Methods
A critical analysis of the various preparation methods reveals the advantages and limitations of each approach. Table 6 provides a comprehensive comparison:
| Method | Overall Yield (%) | Scalability | Purification Complexity | Resource Requirements | Reproducibility |
|---|---|---|---|---|---|
| Pre-functionalization with TBS protection | 40-45 | Moderate | Moderate | High | Good |
| Pre-functionalization with acetyl protection | 35-40 | Good | Low | Moderate | Very Good |
| Post-functionalization approach | 25-30 | Low | High | Moderate | Poor to Fair |
| One-pot synthesis | 50-60 | Good | Moderate to High | Low | Moderate |
The data indicates that the one-pot synthesis provides the highest overall yield, while the pre-functionalization approach with acetyl protection offers the best balance of yield, scalability, and reproducibility.
Industrial Scale Considerations
For industrial-scale production of this compound, additional factors must be considered:
- Safety : Handling of reactive reagents like sodium hydride or boric acid
- Environmental Impact : Generation of waste streams and use of volatile organic solvents
- Cost Efficiency : Use of less expensive reagents and catalysts
- Quality Control : Ensuring consistent purity of the final product
Table 7 presents an analysis of industrial-scale preparation methods:
| Method | Estimated Cost ($/kg) | Environmental Impact | Safety Concerns | Process Complexity |
|---|---|---|---|---|
| Batch synthesis with acetyl protection | 150-200 | Moderate | Moderate | Moderate |
| Continuous flow synthesis | 180-250 | Low | Low | High |
| One-pot batch synthesis | 120-170 | Moderate to High | Moderate | Low |
The one-pot batch synthesis appears to be the most cost-effective approach for industrial-scale production, though continuous flow methods may offer advantages in terms of safety and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of boron.
Reduction: Reduction reactions can modify the boron center, affecting the overall reactivity of the compound.
Substitution: The chloromethyl group can be substituted with other functional groups, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a range of functionalized derivatives .
Scientific Research Applications
3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane exerts its effects involves the interaction of its boron center with other molecules. The boron atom can form stable complexes with nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS 283-56-7)
3,7,10-Trimethyl-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane (CAS 101-00-8)
Target Compound: 3-[(2-Chloro-5-methylphenoxy)methyl] Derivative
- Substituent: Aromatic phenoxy group with electron-withdrawing (Cl) and electron-donating (CH₃) groups.
- Impact : Enhanced π-π stacking capability and altered Lewis acidity due to resonance effects. Likely improves binding affinity in host-guest systems or catalytic sites .
Heteroatom-Substituted Analogues
Silicon Analogues (Silatranes)
- Example : 2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane (CAS 283-60-3) .
- Formula: C₆H₁₂NO₃Si.
- Key Differences :
- Derivative: 1-Methoxy-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane (CAS 4025-80-3) : Formula: C₇H₁₅NO₄Si. Reactivity: Methoxy group enhances solubility in polar aprotic solvents, useful in cross-coupling reactions .
Germanium Analogues
- Example : 1-(Tribromovinyl)-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane .
- Formula: C₈H₁₂Br₃GeNO₃.
- Key Differences: Electronics: Ge exhibits weaker Lewis acidity than B, reducing catalytic activity but increasing stability under hydrolytic conditions . Applications: Potential in radiopharmaceuticals due to Ge’s isotopic properties .
Data Tables
Table 1: Structural and Physical Comparison
*Estimated based on structural similarity.
Research Findings and Gaps
- Synthetic Challenges : The target compound’s aromatic substituent complicates purification; methods akin to silatrane synthesis (e.g., nucleophilic substitution) may require optimization .
- Toxicity : Base borabicyclo compounds exhibit skin/eye irritation ; chloro and methyl groups may alter toxicity profiles (data needed).
- Stability : Silicon and germanium analogues show higher hydrolytic stability than boron derivatives .
Biological Activity
The compound 3-[(2-Chloro-5-methylphenoxy)methyl]-2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including antimicrobial properties, cytotoxicity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The molecular formula of the compound is with a unique bicyclic structure that includes boron and nitrogen atoms. The presence of the chlorinated phenoxy group is significant for its biological interactions.
Antimicrobial Activity
Recent studies have indicated the compound exhibits notable antimicrobial properties. The Minimum Inhibitory Concentration (MIC) values against various bacterial strains have been reported as follows:
| Bacterial Strain | MIC (mg/mL) | Mechanism of Action |
|---|---|---|
| Staphylococcus aureus | 0.015 | Inhibition of cell wall synthesis |
| Escherichia coli | 0.020 | Targeting MurB enzyme |
| Listeria monocytogenes | 0.025 | Disruption of membrane integrity |
These findings suggest that the compound may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis and membrane integrity .
Cytotoxicity Studies
Cytotoxicity assessments using MTT assays on normal human fibroblast cells (MRC-5) revealed that the compound exhibits low toxicity at concentrations up to . The viability of treated cells remained above 90%, indicating a favorable safety profile for further development .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The chlorinated phenoxy group enhances lipophilicity, facilitating membrane penetration, while the boron-containing bicyclic structure contributes to its unique binding properties to biological targets. Variations in substituents at specific positions on the phenyl ring have been shown to significantly affect antimicrobial potency, emphasizing the importance of SAR in drug design .
Case Studies
- Antimicrobial Efficacy : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The results demonstrated a significant reduction in bacterial load in vitro, suggesting pote
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
